propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a cyclohexyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an appropriate isocyanate.
Attachment of the Cyclohexyl(methyl)amino Group: This step involves the reaction of the thiophene derivative with cyclohexylmethylamine under suitable conditions.
Esterification: The final step involves esterification to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, making it a potential candidate for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which PROPAN-2-YL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 5-CARBAMOYL-2-{2-[CYCLOHEXYLAMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but lacks the methyl group on the amino substituent.
PROPAN-2-YL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-ETHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but has an ethyl group instead of a methyl group on the thiophene ring.
Uniqueness
The presence of the cyclohexyl(methyl)amino group and the specific esterification pattern make PROPAN-2-YL 5-CARBAMOYL-2-{2-[CYCLOHEXYL(METHYL)AMINO]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE unique
Properties
Molecular Formula |
C19H29N3O4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-[cyclohexyl(methyl)amino]acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H29N3O4S/c1-11(2)26-19(25)15-12(3)16(17(20)24)27-18(15)21-14(23)10-22(4)13-8-6-5-7-9-13/h11,13H,5-10H2,1-4H3,(H2,20,24)(H,21,23) |
InChI Key |
VIGSLMSELIBVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN(C)C2CCCCC2)C(=O)N |
Origin of Product |
United States |
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